

# Application Notes: Electrochemical Impedance Spectroscopy of Vinylene Carbonate Containing Electrolytes

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## Compound of Interest

Compound Name: Vinylene carbonate

Cat. No.: B1217175

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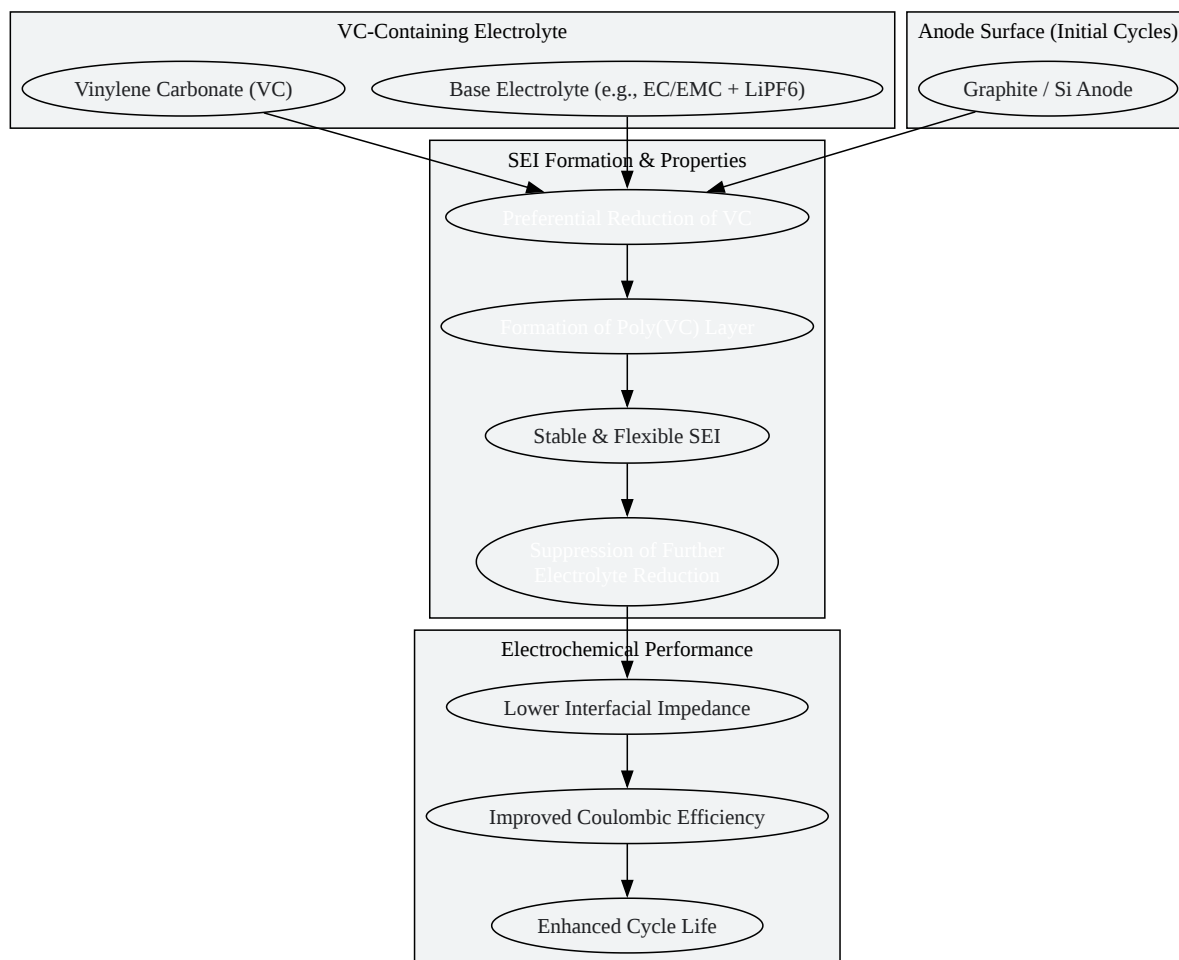
## Introduction

**Vinylene carbonate** (VC) is a widely utilized electrolyte additive in lithium-ion batteries, renowned for its ability to form a stable and effective solid electrolyte interphase (SEI) on the surface of anode materials.<sup>[1][2][3]</sup> This protective layer is crucial for preventing the continuous decomposition of the electrolyte, thereby enhancing the cycle life and overall performance of the battery.<sup>[2][3]</sup> Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique employed to investigate the interfacial properties of the electrode/electrolyte interface, providing valuable insights into the formation, stability, and ionic conductivity of the SEI layer. These application notes provide a comprehensive overview and detailed protocols for utilizing EIS to characterize the effects of VC in battery electrolytes.

The addition of VC to standard carbonate-based electrolytes, such as those containing ethylene carbonate (EC) and ethyl methyl carbonate (EMC), has been shown to significantly impact the impedance characteristics of lithium-ion cells.<sup>[1][4]</sup> Specifically, VC promotes the formation of a more robust SEI layer that is less resistive to Li-ion transport compared to the SEI formed in VC-free electrolytes.<sup>[1][5]</sup> This results in lower and more stable interfacial resistance upon cycling, contributing to improved capacity retention and rate capability.<sup>[1][6]</sup>

## Mechanism of Action of Vinylene Carbonate

**Vinylene carbonate** is electrochemically reduced at a higher potential than common cyclic carbonates like EC. This preferential reduction leads to the formation of a polymer-rich SEI layer on the anode surface during the initial formation cycles.<sup>[7]</sup> The primary component of this layer is believed to be poly(**vinylene carbonate**).<sup>[7]</sup> This polymer-based SEI is more flexible and stable than the inorganic-rich SEI formed from the reduction of EC, which is often composed of species like lithium ethylene dicarbonate (LEDC) and  $\text{Li}_2\text{CO}_3$ . The poly(VC) layer effectively suppresses further electrolyte reduction and solvent co-intercalation into graphite anodes.<sup>[3]</sup>



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## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of VC on the impedance and performance of lithium-ion batteries.

Table 1: Effect of VC on Anode Impedance

Anode Material	VC Concentration (wt%)	R <sub>SEI</sub> ( $\Omega$ )	R <sub>ct</sub> ( $\Omega$ )	Conditions	Reference
Graphite	0	Increased during cycling	Increased during cycling	1 M LiPF <sub>6</sub> in EC:EMC	[5]
Graphite	1	Stable during cycling	Suppressed increase	1 M LiPF <sub>6</sub> in EC:EMC	[5]
Graphite	0.09	Increased	-	Graphite/LN MO cell	[8]
Graphite	> 0.17	Increased	Increased	Graphite/LN MO cell	[8]
Si Nanowires	0	150 (after 100 cycles)	180 (after 100 cycles)	1 M LiPF <sub>6</sub> in EC:DEC	[5]
Si Nanowires	2	50 (after 100 cycles)	60 (after 100 cycles)	1 M LiPF <sub>6</sub> in EC:DEC	[5]
Ge Microrods	0	High	-	1 M NaClO <sub>4</sub> in EC:DEC	[9]
Ge Microrods	with VC	Reduced by 12x (1st cycle)	-	1 M NaClO <sub>4</sub> in EC:DEC	[9]

Table 2: Effect of VC on Full Cell Performance

Cell Chemistry	VC Concentration (wt%)	Capacity Retention	Coulombic Efficiency	Conditions	Reference
LiCoO <sub>2</sub> /Graphite	2	Improved	Improved	1M LiPF <sub>6</sub> in EC:EMC	<a href="#">[4]</a>
NMC/Graphite	0.5 - 6	Improved	Improved	1M LiPF <sub>6</sub> in EC:EMC	<a href="#">[3]</a>
Li <sub>3</sub> VO <sub>4</sub> /Li	with VC	82.9% after 2000 cycles	-	1 M LiPF <sub>6</sub> in EC:DMC	<a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: EIS Analysis of VC-Containing Electrolytes in a Half-Cell Configuration

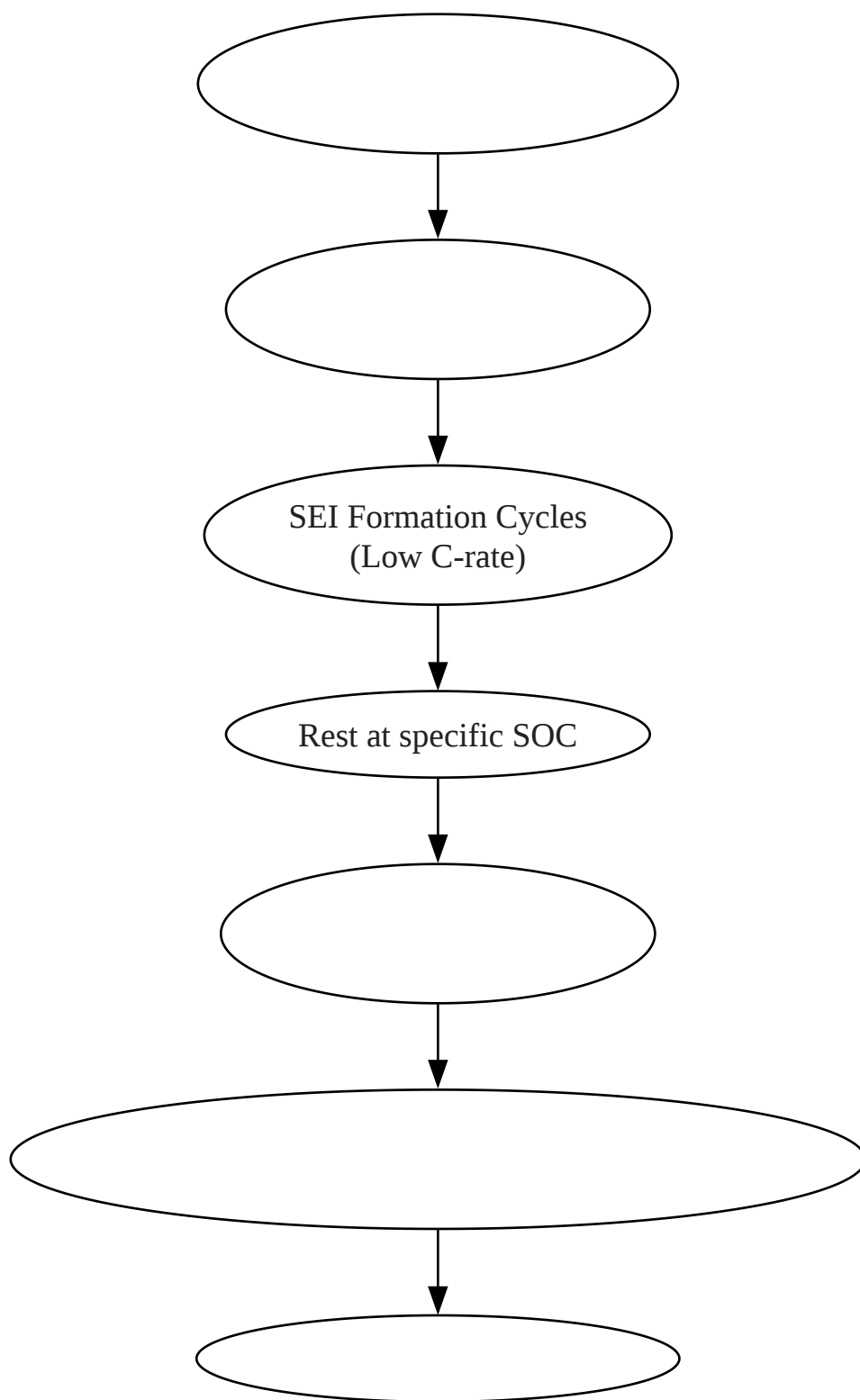
Objective: To evaluate the effect of VC on the formation and properties of the SEI on a specific anode material.

Materials:

- Anode material of interest (e.g., graphite, silicon)
- Lithium metal foil (counter and reference electrode)
- Celgard separator
- Base electrolyte: 1 M LiPF<sub>6</sub> in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight)
- **Vinylene Carbonate (VC)** additive
- Coin cell components (CR2032 or similar)
- Potentiostat with a frequency response analyzer (FRA) for EIS measurements

Procedure:

- **Electrolyte Preparation:** Prepare the electrolytes inside an argon-filled glovebox. The control electrolyte is the base electrolyte. For the test electrolyte, add a specific weight percentage of VC (e.g., 2 wt%) to the base electrolyte and stir until fully dissolved.
- **Cell Assembly:** Assemble the coin cells inside the glovebox using the anode material as the working electrode, lithium metal as the counter and reference electrode, and the prepared electrolyte.
- **Formation Cycles:** Perform initial galvanostatic cycling to form the SEI layer. A typical formation protocol involves 2-3 cycles at a low C-rate (e.g., C/20) between defined voltage limits (e.g., 0.01 V to 1.5 V vs. Li/Li+).
- **EIS Measurement:**
  - After the formation cycles, allow the cell to rest at a specific state of charge (SOC), typically at a fully discharged state (e.g., 1.5 V) or a specific lithiation potential, for a few hours to reach equilibrium.
  - Connect the cell to the potentiostat.
  - Set the EIS parameters:
    - Frequency range: 100 kHz to 10 mHz
    - AC amplitude: 5-10 mV
    - DC potential: The open-circuit voltage (OCV) of the cell at the chosen SOC.
  - Run the EIS measurement.
- **Data Analysis:**
  - Plot the impedance data as a Nyquist plot ( $-Z''$  vs.  $Z'$ ).
  - Fit the impedance spectra to an appropriate equivalent circuit model to extract quantitative parameters such as the solution resistance ( $R_s$ ), SEI resistance ( $R_{SEI}$ ), and charge-transfer resistance ( $R_{ct}$ ).



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## Protocol 2: Monitoring SEI Evolution with Cycling using EIS

Objective: To investigate the stability of the SEI formed with VC over extended cycling.

Procedure:

- Follow steps 1-3 from Protocol 1.
- Perform an initial EIS measurement after the formation cycles as described in Protocol 1, step 4.
- Subject the cell to extended galvanostatic cycling at a moderate C-rate (e.g., C/5 or C/2).
- Periodically interrupt the cycling at a specific SOC (e.g., every 10 or 20 cycles) and repeat the EIS measurement following the procedure in Protocol 1, step 4.
- Data Analysis:
  - Compare the Nyquist plots obtained at different cycle numbers.
  - Plot the evolution of  $R_{SEI}$  and  $R_{ct}$  as a function of the cycle number for both the control and VC-containing electrolytes. A stable SEI will exhibit minimal changes in these parameters over cycling.

## Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for characterizing the role of **vinylene carbonate** in lithium-ion battery electrolytes. By following the detailed protocols provided, researchers can gain a deeper understanding of how VC influences the formation, stability, and ionic conductivity of the SEI layer. The quantitative data derived from EIS analysis, when correlated with cell performance metrics, provides a powerful means to optimize electrolyte formulations for next-generation energy storage devices. The use of VC generally leads to the formation of a more stable SEI with lower impedance, which is a key factor in improving the cycle life and performance of lithium-ion batteries.



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